5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins or enzymes .
Biochemical Pathways
Based on the structural similarity to other compounds, it can be hypothesized that it may influence a variety of biochemical pathways, potentially including those involved in signal transduction, cellular metabolism, and immune response .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it is likely to be well absorbed in the body, distributed to various tissues, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene ring. The thiophene ring is chlorinated to introduce the chlorine atom at the 5-position. Subsequently, the carboxamide group is introduced through a reaction with an appropriate amine derivative.
The piperidine ring is synthesized separately and then coupled with the thiophene derivative. The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone. The final step involves coupling the pyrazole-substituted piperidine with the chlorinated thiophene carboxamide under suitable conditions, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in a dimethylformamide (DMF) medium in the presence of triethylamine as a catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride
Uniqueness
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a pyrazole and piperidine moiety makes it a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-9-8-13(18-17-9)19-6-4-10(5-7-19)16-14(20)11-2-3-12(15)21-11/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHAXXZYHBOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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